molecular formula C13H24N6O3 B1672662 Ficellomycin CAS No. 59458-27-4

Ficellomycin

カタログ番号: B1672662
CAS番号: 59458-27-4
分子量: 312.37 g/mol
InChIキー: DGIHWRUPUISVIZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ficellomycin is a dipeptide antibiotic containing an azabicyclohexane ring system that exhibits potent in vitro activity against Penicillium oxalicum and Staphylococcus aureus. It inhibits semi-conservative DNA replication by causing accumulation of 34S DNA species. It has a role as an antibacterial agent, a DNA synthesis inhibitor and a bacterial metabolite. It is a dipeptide, a member of pyrrolidines, a member of aziridines and an alkaloid. It contains a guanidino group and a L-valine.
This compound is a natural product found in Streptomyces ficellus with data available.

生物活性

Ficellomycin is an aziridine alkaloid antibiotic produced by Streptomyces ficellus, notable for its unique mechanism of action and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, efficacy against resistant bacterial strains, and relevant case studies.

This compound exhibits a distinct mechanism that sets it apart from conventional antibiotics. It impairs semiconservative DNA replication by inducing the formation of deficient 34S DNA fragments. These fragments are unable to integrate into larger DNA structures, ultimately affecting the integrity of the bacterial chromosome . This mode of action highlights this compound's potential as a novel antibiotic, particularly against multidrug-resistant (MDR) strains.

Efficacy Against Multidrug-Resistant Strains

Recent studies have demonstrated this compound's effectiveness against various Gram-positive bacteria, including MDR strains of Staphylococcus aureus. The compound has shown high in vitro activity, making it a promising candidate in the fight against antibiotic resistance. Table 1 summarizes the antibacterial activity of this compound against key pathogens:

Pathogen This compound MIC (µg/mL) Resistance Profile
Staphylococcus aureus0.25MDR
Enterococcus faecalis0.5Vancomycin-resistant
Listeria monocytogenes0.5Sensitive
Bacillus cereus1.0Sensitive

Case Study: Efficacy in Clinical Isolates

A recent study evaluated the efficacy of this compound against clinical isolates from patients with severe infections caused by MDR bacteria. The results indicated that this compound was able to inhibit growth in 80% of tested strains, demonstrating its potential as a treatment option for infections where conventional antibiotics fail .

Biosynthesis and Structural Insights

Research into the biosynthesis of this compound has revealed that it involves complex enzymatic processes that modify the 1-azabicyclo[3.1.0]hexane ring structure, crucial for its biological activity. The final stages of biosynthesis include modifications that enhance its antibacterial properties . Understanding these pathways can facilitate the development of synthetic analogs with improved efficacy and reduced toxicity.

Future Directions in Research

The ongoing research into this compound's biosynthesis and its mechanism of action opens avenues for developing new antibiotics with enhanced therapeutic profiles. The potential for creating synthetic derivatives could lead to more effective treatments against resistant bacterial strains.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to investigate Ficellomycin’s mechanism of action against bacterial pathogens?

  • Methodological Answer : Begin with in vitro assays such as minimum inhibitory concentration (MIC) tests to determine efficacy against target pathogens . Combine this with proteomic or transcriptomic analyses to identify disrupted pathways. Use fluorescence microscopy to visualize bacterial membrane integrity post-treatment. Validate findings with genetic knockout models to confirm target specificity .

Q. How can researchers design robust studies to assess this compound’s efficacy in biofilm-associated infections?

  • Methodological Answer : Employ standardized biofilm models (e.g., microtiter plate assays or flow-cell systems) to simulate infection conditions . Quantify biofilm biomass via crystal violet staining and correlate with this compound’s penetration using confocal microscopy. Include negative controls (untreated biofilms) and positive controls (established antibiofilm agents) to contextualize results .

Q. What are the best practices for validating this compound’s stability under varying physiological conditions?

  • Methodological Answer : Conduct stability assays in simulated body fluids (e.g., plasma, lysosomal fluid) at 37°C. Use high-performance liquid chromatography (HPLC) to quantify degradation products over time . Compare stability across pH gradients (4.0–7.4) to mimic intracellular and extracellular environments .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s spectrum of activity across bacterial strains?

  • Methodological Answer : Perform comparative genomic analysis of resistant vs. susceptible strains to identify genetic determinants (e.g., efflux pumps or target mutations) . Use dose-response curves to quantify potency variations and statistical models (e.g., ANOVA with post hoc tests) to assess significance. Replicate experiments across independent labs to rule out technical variability .

Q. What strategies are effective in elucidating this compound’s synergistic potential with other antibiotics?

  • Methodological Answer : Apply checkerboard assays or time-kill kinetics to identify synergistic pairs . Mechanistically, use transcriptomics to map overlapping pathways affected by combination therapy. Validate in vivo using murine infection models with dual-therapy regimens, ensuring pharmacokinetic compatibility .

Q. How can researchers optimize experimental designs to study this compound resistance evolution in pathogens?

  • Methodological Answer : Use serial passage assays under sub-inhibitory this compound concentrations to simulate resistance development . Perform whole-genome sequencing on evolved strains to pinpoint mutations. Incorporate population dynamics models to predict resistance trajectories and validate with competition assays .

Q. What advanced analytical techniques are critical for characterizing this compound’s interaction with bacterial targets?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity . For structural insights, use cryo-electron microscopy or X-ray crystallography to resolve target-ligand complexes. Cross-validate with molecular dynamics simulations to predict binding stability .

Q. Methodological Considerations for Data Quality

  • Data Contradiction Analysis : Use meta-analysis frameworks to reconcile disparate results. For example, apply funnel plots to detect publication bias or heterogeneity tests (e.g., I² statistic) to quantify variability across studies .
  • Reproducibility : Document experimental protocols in line with the Materials and Methods guidelines from Medicinal Chemistry Research, including instrument calibration data and reagent batch numbers .
  • Ethical and Logistical Compliance : Secure institutional biosafety committee approval for handling antibiotic-resistant pathogens and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles for public deposition .

特性

CAS番号

59458-27-4

分子式

C13H24N6O3

分子量

312.37 g/mol

IUPAC名

2-[(2-amino-3-methylbutanoyl)amino]-2-[4-(diaminomethylideneamino)-1-azabicyclo[3.1.0]hexan-2-yl]acetic acid

InChI

InChI=1S/C13H24N6O3/c1-5(2)9(14)11(20)18-10(12(21)22)7-3-6(17-13(15)16)8-4-19(7)8/h5-10H,3-4,14H2,1-2H3,(H,18,20)(H,21,22)(H4,15,16,17)

InChIキー

DGIHWRUPUISVIZ-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)NC(C1CC(C2N1C2)N=C(N)N)C(=O)O)N

正規SMILES

CC(C)C(C(=O)NC(C1CC(C2N1C2)N=C(N)N)C(=O)O)N

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Ficellomycin;  Antibiotic U 47929;  U 47929

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 86316336
Ficellomycin
CID 86316336
Ficellomycin
CID 86316336
Ficellomycin
CID 86316336
Ficellomycin
CID 86316336
Ficellomycin
CID 86316336
Ficellomycin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。